molecular formula C9H3Cl2NS B3375145 3,6-dichlorobenzo[b]thiophene-2-carbonitrile CAS No. 1071350-10-1

3,6-dichlorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B3375145
CAS No.: 1071350-10-1
M. Wt: 228.1 g/mol
InChI Key: KVRVCOWCSWURKY-UHFFFAOYSA-N
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Description

3,6-Dichlorobenzo[b]thiophene-2-carbonitrile: is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the benzothiophene ring and a nitrile group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichlorobenzo[b]thiophene-2-carbonitrile typically involves the chlorination of benzo[b]thiophene followed by the introduction of a nitrile group. One common method includes:

    Chlorination: Benzo[b]thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 6 positions.

    Nitrile Introduction: The chlorinated product is then reacted with a nitrile source, such as cyanogen bromide, under basic conditions to introduce the nitrile group at the 2 position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dichlorobenzo[b]thiophene-2-carbonitrile can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-Dichlorobenzo[b]thiophene-2-carbonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dichlorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved may include the inhibition of enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid
  • 3,6-Dichlorobenzo[b]thiophene-2-methyl

Comparison: 3,6-Dichlorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to similar compounds with carboxylic acid or methyl groups. This uniqueness makes it valuable for specific applications where the nitrile functionality is required.

Properties

IUPAC Name

3,6-dichloro-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2NS/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRVCOWCSWURKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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